molecular formula C9H10N2O3 B14808717 4-Amino-5-cyclopropoxynicotinic acid

4-Amino-5-cyclopropoxynicotinic acid

Cat. No.: B14808717
M. Wt: 194.19 g/mol
InChI Key: DYHZJILUEOUOPK-UHFFFAOYSA-N
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Description

4-Amino-5-cyclopropoxynicotinic acid is a chemical compound that belongs to the class of nicotinic acids This compound is characterized by the presence of an amino group at the fourth position and a cyclopropoxy group at the fifth position on the nicotinic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-cyclopropoxynicotinic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-cyclopropoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Amino-5-cyclopropoxynicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-cyclopropoxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways.

Comparison with Similar Compounds

    Nicotinic Acid: Shares the core structure but lacks the amino and cyclopropoxy groups.

    Cyclopropylamine: Contains the cyclopropyl group but differs in the rest of the structure.

    Aminonicotinic Acid: Similar in having an amino group but differs in the position and additional substituents.

Uniqueness: 4-Amino-5-cyclopropoxynicotinic acid is unique due to the specific positioning of the amino and cyclopropoxy groups on the nicotinic acid ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

4-amino-5-cyclopropyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c10-8-6(9(12)13)3-11-4-7(8)14-5-1-2-5/h3-5H,1-2H2,(H2,10,11)(H,12,13)

InChI Key

DYHZJILUEOUOPK-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=CN=C2)C(=O)O)N

Origin of Product

United States

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